3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a benzo[d][1,3]dioxole ring, a phenylpiperazine moiety, and a propenone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the piperazine ring.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and phenylpiperazine moieties through a propenone linker, often using aldol condensation reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the propenone group, converting it to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or ketones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
- 3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one
Uniqueness
The unique combination of the benzo[d][1,3]dioxole ring and the phenylpiperazine moiety, linked by a propenone group, might confer specific biological activities or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 |
InChI Key |
JLYNFGCGJVUQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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